molecular formula C8H9NO3S B1338634 3-Acetylbenzenesulfonamide CAS No. 35203-88-4

3-Acetylbenzenesulfonamide

Cat. No. B1338634
CAS RN: 35203-88-4
M. Wt: 199.23 g/mol
InChI Key: ZLZNHLVBJWGUCV-UHFFFAOYSA-N
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Description

3-Acetylbenzenesulfonamide is a type of sulfonamide derivative. It has a molecular weight of 199.23 and its IUPAC name is 3-acetylbenzenesulfonamide . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for 3-Acetylbenzenesulfonamide is 1S/C8H9NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-5H,1H3,(H2,9,11,12) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Acetylbenzenesulfonamide is a solid at room temperature . It has a molecular weight of 199.23 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • A method for the silylation of N-acetylbenzenesulfonamide has been developed, demonstrating the structural features of the obtained O-trimethylsilyl-N-phenylsulfonylacetimidate through NMR, IR spectroscopy, and single-crystal X-ray diffraction analysis (Nikonov et al., 2020).

Biological Activity

  • Sulfonamide derivatives have shown potential as inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), important for Alzheimer’s disease treatment. Molecular docking studies of these compounds have indicated significant inhibitory activities (Soyer et al., 2016).
  • Novel sulfonamide derivatives synthesized for anticancer and radiosensitizing evaluation demonstrated significant in-vitro activity against human tumor liver cell line (HEPG-2), indicating their potential in cancer treatment (Ghorab et al., 2015).

Environmental Applications

  • The study on the sorption and transport of sulfonamides in soils amended with biochar highlighted the biochar's effectiveness in mitigating the mobility of ionized antibiotics, such as sulfamethoxazole (SMX), sulfamethazine (SMZ), and sulfadiazine (SD) in soils. This research provides insights into reducing antibiotics' environmental risk (Liu et al., 2017).

Safety And Hazards

3-Acetylbenzenesulfonamide has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

3-acetylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-5H,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZNHLVBJWGUCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504576
Record name 3-Acetylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetylbenzenesulfonamide

CAS RN

35203-88-4
Record name 3-Acetylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RE Hauxwell - 1971 - search.proquest.com
… 3-Acetylbenzenesulfonamide The spectra of 3-acetylbenzenesulfonamide (i) are shown in figure 1. The phosphorescent lifetime is less than one second. This is the inhibitor originally …
Z Li, Y Chen, X Jiang, P Lu, C Wang, Z Li… - Journal of Medicinal …, 2023 - ACS Publications
The NLRP3 inflammasome is a critical component of innate immunity involved in the pathophysiology of various inflammatory diseases. In this study, we designed and synthesized a …
Number of citations: 3 0-pubs-acs-org.brum.beds.ac.uk

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